3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
Description
This compound is a heterocyclic hybrid molecule featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidinone ring system. Key structural elements include:
- Pyrido[1,2-a]pyrimidin-4-one scaffold: A bicyclic system providing a planar aromatic framework for π-π interactions and hydrogen bonding.
- The Z-configuration of the exocyclic double bond (C5-ylidene) is critical for stereoelectronic properties .
- Substituents: A 3-methoxypropyl group at the N3 position of the thiazolidinone ring, enhancing solubility and modulating steric effects. A piperidin-1-yl group at the C2 position of the pyrido-pyrimidinone core, influencing lipophilicity and target binding.
Structural determination of such compounds typically employs X-ray crystallography (using SHELX or ORTEP ) and spectroscopic methods (NMR, IR).
Properties
IUPAC Name |
(5Z)-3-(3-methoxypropyl)-5-[(4-oxo-2-piperidin-1-ylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3S2/c1-28-13-7-12-25-20(27)16(30-21(25)29)14-15-18(23-9-4-2-5-10-23)22-17-8-3-6-11-24(17)19(15)26/h3,6,8,11,14H,2,4-5,7,9-10,12-13H2,1H3/b16-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DODMQDJIUWVVGE-PEZBUJJGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N4CCCCC4)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)N4CCCCC4)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the thiazolidine ring, followed by the formation of the pyrido[1,2-a]pyrimidinone core.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines .
Scientific Research Applications
3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of pyrido-pyrimidinone-thiazolidinone hybrids. Below is a detailed comparison with analogs (Table 1), emphasizing substituent variations and their biochemical implications.
Table 1: Structural and Functional Comparison of Analogs
Key Observations
Thiazolidinone Substituent Modifications: Alkyl vs. Alkoxy Chains: The 3-methoxypropyl group in the target compound improves aqueous solubility compared to purely alkyl chains (e.g., isopropyl or butyl) while retaining moderate lipophilicity . Unsaturated Groups: Allyl-substituted analogs (e.g., ) exhibit higher reactivity due to the conjugated double bond but may face stability issues in vivo.
Pyrido-Pyrimidinone Substituent Variations: Piperidine vs. Piperazine: Piperazinyl derivatives (e.g., ) often show enhanced binding to amine receptors (e.g., serotonin, dopamine) compared to piperidinyl groups. Morpholine Derivatives: Morpholinyl substituents (e.g., 2,6-dimethylmorpholinyl in ) increase metabolic stability by resisting oxidative degradation.
Stereochemical Considerations :
- The Z-configuration of the exocyclic double bond is conserved across analogs, critical for maintaining planarity and π-stacking interactions with biological targets .
Research Findings and Implications
- Antimicrobial Activity: Thiazolidinone-pyrido-pyrimidinone hybrids demonstrate broad-spectrum activity against Gram-positive bacteria (e.g., S. aureus), with EC₅₀ values ranging from 12–45 μM . The 3-methoxypropyl substituent in the target compound may reduce cytotoxicity compared to allyl or butyl analogs .
- Computational Predictions : Graph-based similarity analyses (e.g., using SMILES or fingerprinting ) classify these compounds as moderate-to-high drug-likeness candidates (LogP: 2.1–3.8; TPSA: 85–110 Ų) .
Biological Activity
Overview
The compound 3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule with significant potential in medicinal chemistry. Its structural features include a thiazolidinone moiety and a piperidine ring, both of which are known to contribute to various biological activities. This article provides a comprehensive review of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 460.61 g/mol. The structure includes several functional groups that enhance its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It can bind to various receptors, influencing signaling pathways associated with growth and proliferation.
Biological Activities
Research has indicated that compounds with similar structural characteristics exhibit a range of biological activities:
-
Antimicrobial Activity : Compounds structurally related to this molecule have shown potent antibacterial and antifungal properties. For example:
- A study reported that derivatives with thiazolidinone structures exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics like ampicillin by 10–50 fold .
- The minimum inhibitory concentrations (MIC) for effective compounds ranged from 0.004 to 0.06 mg/mL against various bacterial strains.
- Anticancer Potential : The compound's ability to modulate enzyme activities suggests potential applications in cancer therapy. Research into similar pyrido[1,2-a]pyrimidinone derivatives has highlighted their anticancer effects through targeted enzyme inhibition .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antibacterial | MIC values as low as 0.004 mg/mL | |
| Antifungal | Effective against T. viride and A. fumigatus | |
| Anticancer | Inhibition of tumor cell proliferation |
Case Study: Antibacterial Efficacy
A study evaluated the antibacterial efficacy of thiazolidinone derivatives in comparison to standard antibiotics. The results showed that the most active compound had an MIC significantly lower than that of ampicillin against Enterobacter cloacae, indicating strong antibacterial properties that warrant further exploration for therapeutic use .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications in the piperidine ring can significantly influence the biological potency of the compound. For instance, variations in substituents on the piperidine nitrogen have been shown to enhance cellular potency in cancer cell lines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
